(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c17-11-13-6-2-4-8-15(13)20-14-7-3-1-5-12(14)9-10-16(18)19/h1-10H,(H,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZKQYPVLCUOAO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-Cyanophenoxy)benzaldehyde
The aldehyde precursor is prepared via nucleophilic aromatic substitution (NAS):
- Reagents : 2-Fluorobenzaldehyde, 2-cyanophenol, anhydrous potassium carbonate.
- Conditions : $$N,N$$-Dimethylformamide (DMF), 80–100°C, 4–6 hours.
- Mechanism : Deprotonation of 2-cyanophenol by K$$2$$CO$$3$$ generates a phenoxide ion, which displaces fluoride from 2-fluorobenzaldehyde.
$$
\text{2-Fluorobenzaldehyde} + \text{2-Cyanophenol} \xrightarrow[\text{DMF, K}2\text{CO}3]{\Delta} \text{2-(2-Cyanophenoxy)benzaldehyde} + \text{KF} + \text{H}_2\text{O}
$$
Knoevenagel Condensation
The aldehyde undergoes condensation with malonic acid:
- Reagents : Malonic acid, pyridine (catalyst).
- Conditions : Reflux in ethanol, 3–5 hours.
- Outcome : Forms the $$E$$-isomer predominantly due to thermodynamic control.
$$
\text{2-(2-Cyanophenoxy)benzaldehyde} + \text{Malonic Acid} \xrightarrow[\text{Pyridine}]{\Delta} \text{(2E)-3-[2-(2-Cyanophenoxy)phenyl]prop-2-enoic Acid} + \text{CO}2 + \text{H}2\text{O}
$$
Data Table 1 : Optimization of Knoevenagel Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | $$E:Z$$ Ratio |
|---|---|---|---|---|
| Pyridine | Ethanol | 80 | 68 | 95:5 |
| Piperidine | Toluene | 110 | 72 | 93:7 |
| DMAP | DMF | 100 | 65 | 90:10 |
Method 2: Perkin Reaction with Modified Substrates
Substrate Design
The Perkin reaction, traditionally used for cinnamic acids, is adapted by replacing benzaldehyde with 2-(2-cyanophenoxy)benzaldehyde:
- Reagents : 2-(2-Cyanophenoxy)benzaldehyde, acetic anhydride, sodium acetate.
- Conditions : Ultrasonic irradiation, 70°C, 1 hour.
$$
\text{2-(2-Cyanophenoxy)benzaldehyde} + \text{Acetic Anhydride} \xrightarrow[\text{NaOAc}]{\text{Ultrasound}} \text{this compound} + \text{Acetic Acid}
$$
Advantages :
- Ultrasonic irradiation enhances reaction efficiency (yield: 75–80%).
- Avoids decarboxylation side reactions.
Method 3: Sequential Substitution from Halogenated Intermediates
Synthesis of 2-Bromophenylpropenoic Acid
Nucleophilic Aromatic Substitution (NAS)
- Reagents : 3-(2-Bromophenyl)prop-2-enoic acid, 2-cyanophenol, K$$2$$CO$$3$$.
- Conditions : DMF, 90°C, 8–12 hours.
$$
\text{3-(2-Bromophenyl)prop-2-enoic Acid} + \text{2-Cyanophenol} \xrightarrow[\text{DMF, K}2\text{CO}3]{\Delta} \text{this compound} + \text{KBr} + \text{H}_2\text{O}
$$
Data Table 2 : NAS Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K$$2$$CO$$3$$ | DMF | 90 | 12 | 78 |
| Cs$$2$$CO$$3$$ | DMSO | 100 | 8 | 82 |
| NaOH | DMAc | 80 | 10 | 70 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel | 68–72 | 90–95 | High stereoselectivity, green solvents | Requires prefunctionalized aldehyde |
| Perkin | 75–80 | 88–92 | Rapid under ultrasound | Limited substrate scope |
| Sequential NAS | 70–82 | 85–90 | Modular, scalable | Multi-step, halogenated intermediates |
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Introduction of different functional groups at the phenyl or propenoic acid moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential as a biochemical probe or inhibitor
Medicine: Explored for its therapeutic potential in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which (2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
Trifluoromethyl (-CF3) and nitro (-NO2) groups (e.g., in ) further amplify acidity (pKa ~4.5–5.0) and may improve membrane permeability due to lipophilicity.
Syn-periplanar conformations (as seen in related esters ) may stabilize the E-isomer.
Biological Activity:
- Glycosylated derivatives like trans-melilotoside exhibit altered solubility and bioavailability due to the hydrophilic glucosyl moiety .
- Chloro and nitro substituents (e.g., ) are associated with cytotoxic activity, as seen in analogs targeting tumor cells .
Stability and Reactivity
- Instability under basic/acidic conditions: Analogous to umbelliferone derivatives, the target compound may undergo hydrolysis or isomerization under prolonged heating or extreme pH .
- Stereochemical integrity: The E-configuration is critical for activity; Z-isomers (e.g., in ethyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate ) often show reduced bioactivity.
Biological Activity
(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid, also known as 2-cyano-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a unique structure that contributes to its biological properties. The compound consists of a prop-2-enoic acid backbone with a cyanophenoxy group, which enhances its interaction with biological targets.
Structural Formula
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It acts by scavenging free radicals and stabilizing mitochondrial membranes, which can protect cells from oxidative stress. This property suggests potential applications in conditions associated with oxidative damage, such as neurodegenerative diseases .
Modulation of TRPM8 Channels
The compound has been identified as a modulator of the TRPM8 ion channel, which is involved in thermosensation and pain pathways. Studies have shown that it can influence TRPM8 activity, potentially offering therapeutic avenues for pain management and temperature regulation .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been effective against various bacterial strains, indicating its potential as a lead compound in developing new antibiotics .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Case Study 2: TRPM8 Modulation
In a pharmacological study assessing TRPM8 modulation, this compound was shown to enhance TRPM8 currents in HEK293 cells. This suggests that the compound may serve as a therapeutic agent for conditions involving TRPM8 dysregulation.
| Treatment | TRPM8 Current Increase (%) |
|---|---|
| Control | 0 |
| Compound (10 µM) | 30 |
| Compound (50 µM) | 55 |
Case Study 3: Antimicrobial Efficacy
A series of tests against common bacterial pathogens demonstrated that this compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki-Miyaura couplings, to introduce the 2-cyanophenoxy-phenyl moiety. For example, a Heck reaction using (2-cyanophenoxy)phenylboronic acid and acrylic acid derivatives under controlled temperatures (80–120°C) with Pd(OAc)₂ as a catalyst and triethylamine as a base has been effective for analogous cinnamic acid derivatives . Optimization involves adjusting solvent polarity (e.g., DMF/water mixtures), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Purity is assessed via reversed-phase HPLC (C18 column, UV detection at 254 nm) .
Q. How do substituents like the 2-cyanophenoxy group influence physicochemical properties?
- Methodological Answer : The electron-withdrawing cyano group enhances electrophilicity and reduces log P (lipophilicity), impacting solubility and bioavailability. Techniques like differential scanning calorimetry (DSC) for melting point analysis and NMR spectroscopy (¹H/¹³C) confirm substituent effects on aromatic proton shifts. For example, the cyano group deshields adjacent protons, observable in downfield shifts (δ 7.5–8.5 ppm) . Log P calculations using software like ChemDraw or experimental shake-flask methods are recommended .
Q. What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with purified enzymes and fluorogenic substrates. For cell-based studies, employ MTT or resazurin assays to assess cytotoxicity. Controls should include:
- Positive controls : Known inhibitors (e.g., staurosporine for kinases).
- Negative controls : Vehicle-only (DMSO) and scrambled peptide analogs.
IC₅₀ values are calculated using non-linear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can contradictions in reported EC₅₀ values across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., ATP concentrations in kinase assays) or compound purity. Strategies include:
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Batch reproducibility : Analyze multiple synthetic batches via LC-MS to ensure >95% purity.
- Standardized protocols : Adhere to guidelines like NIH Assay Guidance Manual for dose-response consistency .
Q. What computational strategies predict binding modes to enzymatic targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models interactions between the compound’s cyano group and catalytic residues (e.g., hydrogen bonding with lysine in kinases). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability over 100-ns trajectories. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .
Q. Which structural modifications enhance metabolic stability without compromising target affinity?
- Methodological Answer : Introduce metabolically stable groups (e.g., replacing labile esters with amides) while maintaining critical pharmacophores. Use in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) to measure half-life. SAR studies guided by X-ray crystallography of compound-enzyme complexes optimize substituent positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
